molecular formula C9H8F3N B2734099 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline CAS No. 710-01-0

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline

Cat. No. B2734099
CAS RN: 710-01-0
M. Wt: 187.165
InChI Key: BQFIOMLWMDHUFY-SNAWJCMRSA-N
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Description

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a small molecule that consists of aniline and 3,3,3-trifluoroprop-1-enyl units . It has a molecular weight of 187.16 . The compound is liquid at room temperature .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, (R; E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxide, which is prepared in three steps from ethyl trifluoroacetate, showed a high degree of diastereoselectivity in Michael addition reactions with enolates . This process allows for the production of optically active trifluoromethylated organic molecules in high yield as well as in high optical purity .


Molecular Structure Analysis

The molecule of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline adopts an E configuration with respect to the C=C double bond . The dihedral angle between the benzene ring and the prop-1-enyl group is 25.4 (3) degrees . The C5—C10—C11—C12 and C9—C10—C11—C12 torsion angles are 158.9 (3) and 24.6 (4) degrees, respectively .


Chemical Reactions Analysis

The compound has been used in Michael addition reactions with enolates . It has also been involved in Pd-catalyzed hydrogenation reactions .


Physical And Chemical Properties Analysis

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a liquid at room temperature . It has a molecular weight of 187.16 . The compound is known to emit strong fluorescence in both organic solvents and aqueous media .

Scientific Research Applications

Electroluminescence Application

One significant application of derivatives similar to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is in electroluminescence. Research demonstrates the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with different aniline derivatives, which were used in organic light-emitting diode (OLED) devices. This application highlights the potential of these compounds in advanced lighting and display technologies (Vezzu et al., 2010).

Fluorescence Properties for Biological Probes

Aniline-based fluorophores, especially those modified with 3,3,3-trifluoroprop-1-enyl groups, exhibit enhanced fluorescence quantum yields. This property makes them suitable for use as fluorescent probes in biological applications. A specific example is 5-CN-2-TFPE-aniline, which showed high fluorescence quantum yield and has been used as an enzyme probe to detect aminopeptidase N activity (Ogawa et al., 2019).

Synthesis of Quinolines

Compounds related to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline have been used in the synthesis of quinolines. A study showed the use of (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane in the Hiyama cross-coupling reaction, leading to the synthesis of various quinolines, which are important in medicinal chemistry (Omote et al., 2013).

Vibrational and Electronic Structure Analysis

Spectroscopic studies, such as FTIR and FT-Raman, have been performed on aniline derivatives, including 3-(trifluoromethyl)aniline, to understand their vibrational, structural, and electronic properties. These studies provide insight into the effects of substituents on these properties, which is crucial for designing materials with specific characteristics (Arjunan et al., 2011).

Electrocatalysts for CO2 Reduction

Research on rhenium(I) fac-tricarbonyl complexes containing aniline moieties has demonstrated their effectiveness as electrocatalysts for CO2 reduction. This application is significant in the field of sustainable energy, where efficient methods for CO2 conversion are sought (Talukdar et al., 2020).

Molecular Probes for Metal Ion Detection

Aniline derivatives have been used to create molecular probes that are sensitive and selective for detecting specific metal ions. These probes can be utilized in environmental monitoring and bioanalytical applications to detect metal ion presence in various matrices (Shi et al., 2019).

Novel Drug Development

The introduction of the 3,3,3-trifluoroprop-1-enyl group in drug molecules has been explored for creating new pharmaceutical agents. This modification has the potential to enhance the medicinal properties of drugs, as demonstrated in the development of an indometacin analogue (Ikeda, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFIOMLWMDHUFY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline

Citations

For This Compound
2
Citations
SL Zhang, C **ao - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient and selective hydro-trifluoromethylation of terminal alkynes is developed to enable the synthesis of 1,2-disubstituted trifluoromethylated Z-alkenes from terminal alkynes, a …
Number of citations: 23 pubs.acs.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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